Furan-2-yl at Triazole C5 vs. 4-tert-Butylphenyl: Impact on MetAP2 Inhibitory Potency
The furan-2-yl substituent at the triazole 5-position is a critical potency determinant for MetAP2 inhibition. In a systematic SAR study, the furanylmethyl group on the triazole sulfur substituent was specifically identified as a key feature leading to picomolar-range MetAP2 inhibitors. Inhibitors 103 and 104, which incorporate the furanylmethyl sulfur substituent analogous to the furan-2-yl moiety in the target compound, exhibited enzyme inhibitory potencies in the 50–100 pM range (IC₅₀) in a human MetAP2 enzyme assay [1]. In contrast, structurally related 3-anilino-5-benzylthio-1,2,4-triazoles lacking the furanyl heterocycle showed reduced potency, with methylation of the anilino-triazole nitrogens confirmed to have deleterious effects on inhibitor potency [1]. X-ray crystallography of triazole 102 bound in the MetAP2 active site confirmed key interactions between the triazole nitrogens, the active site cobalt atoms, and the His-231 side-chain, providing a structural rationale for this SAR [1]. The furan-2-yl group thus provides a heteroaryl interaction surface that is absent in analogs bearing a 4-tert-butylphenyl substituent (CAS 1171666-21-9, MW 336.4), where the bulky lipophilic tert-butylphenyl group occupies a different steric and electronic space .
| Evidence Dimension | MetAP2 enzyme inhibitory potency (IC₅₀) for furanylmethyl-bearing triazoles vs. non-furanyl analogs |
|---|---|
| Target Compound Data | Predicted to confer potent MetAP2 inhibition; structurally analogous MetAP2 inhibitors 103 and 104 containing furanylmethyl moiety achieved IC₅₀ = 50–100 pM (enzyme assay) [1] |
| Comparator Or Baseline | Non-furanyl 3-anilino-5-benzylthio-1,2,4-triazoles without furanyl group: reduced potency; methylation of anilino-triazole nitrogens deleterious to potency [1]; 5-(4-tert-Butylphenyl) analog (CAS 1171666-21-9): no reported MetAP2 activity |
| Quantified Difference | Potency difference of multiple orders of magnitude between furanylmethyl-containing and non-furanyl triazole analogs in MetAP2 assay [1] |
| Conditions | Human MetAP2 enzyme inhibition assay; X-ray crystallography of triazole 102 bound in MetAP2 active site [1] |
Why This Matters
The furan-2-yl substituent is not merely decorative—it directly governs target engagement potency in the sub-nanomolar range for MetAP2, meaning procurement of this specific analog is necessary for angiogenesis-related screening campaigns where the 4-tert-butylphenyl analog would be pharmacologically inactive.
- [1] Marino, J. P.; Fisher, P. W.; Hofmann, G. A.; Kirkpatrick, R. B.; Janson, C. A.; Johnson, R. K.; Ma, C.; Mattern, M.; Meek, T. D.; Ryan, M. D.; Schulz, C.; Smith, W. W.; Tew, D. G.; Tomazek, T. A.; Veber, D. F.; Xiong, W. C.; Yamamoto, Y.; Yamashita, K.; Yang, G.; Thompson, S. K. Highly Potent Inhibitors of Methionine Aminopeptidase-2 Based on a 1,2,4-Triazole Pharmacophore. J. Med. Chem. 2007, 50, 3777–3785. DOI: 10.1021/jm070251v. View Source
